Seprilose

Descripción

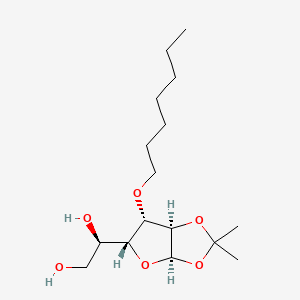

Structure

3D Structure

Propiedades

IUPAC Name |

(1R)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O6/c1-4-5-6-7-8-9-19-13-12(11(18)10-17)20-15-14(13)21-16(2,3)22-15/h11-15,17-18H,4-10H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSUUEYOBZZHIJ-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C2C(OC1C(CO)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158322 | |

| Record name | Seprilose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133692-55-4 | |

| Record name | Seprilose [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133692554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seprilose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPRILOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5764EUK72N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sepharose: A Technical Guide to its Core Principles and Applications in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Sepharose, a trade name for a cross-linked, beaded form of agarose, stands as a cornerstone in the field of bioseparation.[1] This polysaccharide polymer, extracted from seaweed, is engineered into a porous matrix, making it an indispensable tool for the purification and analysis of biomolecules. Its versatility and robustness have cemented its role in a wide array of applications, from fundamental research to the large-scale production of biopharmaceuticals. This guide provides an in-depth exploration of Sepharose, its functional mechanisms, and practical applications in various chromatography techniques.

The Core of Sepharose: Composition and Properties

Sepharose is fundamentally composed of agarose, a linear polysaccharide made up of repeating units of D-galactose and 3,6-anhydro-L-galactopyranose. In its native form, agarose forms a gel with a complex network of pores. Through a cross-linking process, the agarose chains are chemically bonded to create a more rigid and stable spherical bead structure. This cross-linking enhances the mechanical strength and chemical resistance of the matrix, allowing it to withstand the pressures and chemical conditions of high-performance liquid chromatography (HPLC) systems.[2]

The physical and chemical properties of Sepharose can be tailored by varying the agarose concentration and the degree of cross-linking. These variations give rise to a diverse family of Sepharose products, each optimized for specific applications. Key properties that differentiate various Sepharose media include:

-

Agarose Concentration: A lower agarose percentage generally results in a larger pore size, suitable for the separation of large macromolecules. Conversely, a higher agarose concentration creates smaller pores, ideal for fractionating smaller biomolecules.

-

Bead Size: The diameter of the Sepharose beads influences resolution and flow rate. Smaller beads provide higher resolution due to a larger surface area for interaction, while larger beads allow for higher flow rates with lower backpressure.

-

Cross-linking: The extent of cross-linking affects the rigidity and chemical stability of the beads. Highly cross-linked Sepharose, such as Sepharose CL (cross-linked), exhibits enhanced tolerance to organic solvents and extreme pH conditions.[2]

-

Functionalization: The agarose backbone of Sepharose can be chemically modified with various functional groups to create resins for different types of chromatography, including ion-exchange, affinity, and hydrophobic interaction chromatography.

How Sepharose Works: The Principles of Separation

Sepharose is primarily employed as a stationary phase in column chromatography. A mixture of molecules in a liquid mobile phase is passed through a column packed with Sepharose beads. The separation of these molecules is achieved based on their differential interactions with the Sepharose matrix. The three most common chromatographic techniques utilizing Sepharose are size-exclusion, ion-exchange, and affinity chromatography.

Size-Exclusion Chromatography (SEC)

In SEC, also known as gel filtration, molecules are separated based on their hydrodynamic volume (size and shape). The porous nature of the Sepharose beads is the key to this separation.

-

Mechanism: Larger molecules that cannot enter the pores of the beads are excluded and travel through the interstitial space between the beads, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. Molecules of intermediate size will partially penetrate the pores and elute at intermediate volumes.

-

Logical Workflow for Size-Exclusion Chromatography:

Caption: Workflow for Size-Exclusion Chromatography using Sepharose.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. The Sepharose matrix is functionalized with charged groups, creating either an anion exchanger (positively charged) or a cation exchanger (negatively charged).

-

Mechanism: When a sample is loaded onto the column at a low ionic strength, molecules with an opposite charge to the resin will bind. Unbound molecules are washed away. The bound molecules are then eluted by increasing the ionic strength of the mobile phase (using a salt gradient) or by changing the pH to alter the charge of the protein or the functional groups on the resin.

-

Signaling Pathway for Ion-Exchange Chromatography:

References

The Core of Separation: An In-depth Technical Guide to Sepharose Bead Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sepharose beads, a cornerstone of bioseparation technology. We will delve into the fundamental structure and properties of these agarose-based chromatography media, present their key characteristics in a comparative format, and provide detailed experimental protocols for their application in crucial research and drug development workflows.

Fundamental Structure of Sepharose Beads

Sepharose is a trade name for a cross-linked, beaded form of agarose, a linear polysaccharide polymer extracted from seaweed.[1] The underlying structure is a porous, hydrophilic matrix that is chemically inert, making it an ideal scaffold for a variety of chromatography applications.[2][3]

The agarose polymer consists of repeating agarobiose units, which are disaccharides of D-galactose and 3,6-anhydro-L-galactopyranose. These chains form a helical structure that, upon cooling, assembles into a three-dimensional network, creating the porous structure of the beads.[3]

To enhance the mechanical and chemical stability of the agarose matrix, the polysaccharide chains are cross-linked. This cross-linking is typically achieved by reacting the hydroxyl groups of the agarose with cross-linking agents such as epichlorohydrin or allyl bromide. The degree of cross-linking influences the rigidity of the beads, their pressure tolerance, and their pore size distribution. Highly cross-linked Sepharose, often referred to as "Fast Flow," can withstand higher flow rates and pressures, making it suitable for process-scale chromatography.

The porous nature of Sepharose beads allows for the separation of molecules based on size in size-exclusion chromatography. Furthermore, the hydroxyl groups on the agarose backbone can be chemically modified to introduce various functional groups, enabling other chromatography techniques such as ion-exchange and affinity chromatography. For instance, in ion-exchange chromatography, charged groups like quaternary ammonium (Q) or sulfopropyl (SP) are covalently attached to the agarose matrix. In affinity chromatography, ligands such as Protein A or G are coupled to the beads to specifically capture antibodies.

Physicochemical Properties of Sepharose Beads

The performance of Sepharose beads in chromatographic separations is determined by a range of physicochemical properties. The key parameters are summarized in the tables below, providing a comparative overview of different Sepharose types.

Table 1: General Properties of Common Sepharose Media

| Property | Sepharose (non-cross-linked) | Sepharose CL (Cross-linked) | Sepharose Fast Flow | Sepharose High Performance | Sepharose Big Beads |

| Matrix | Agarose | Cross-linked Agarose | Highly cross-linked Agarose | Highly cross-linked Agarose | Highly cross-linked Agarose |

| Agarose Content | 2%, 4%, 6% | 2%, 4%, 6% | 4%, 6% | 6% | 6% |

| Mean Particle Size | 45-165 µm | 45-165 µm | 90 µm | 34 µm | 100-300 µm |

| Primary Application | Size Exclusion | Size Exclusion, Affinity | Ion Exchange, Affinity | Ion Exchange (high resolution) | Ion Exchange (viscous samples) |

| Pressure Tolerance | Low | Moderate | High | High | High |

Table 2: Properties of Sepharose-Based Ion-Exchange Media

| Resin Type | Functional Group | Ion-Exchange Type | Ionic Capacity (mmol H+/mL) | Working pH Range |

| Q Sepharose | Quaternary ammonium | Strong Anion | 0.18-0.25 | 2-12 |

| SP Sepharose | Sulfopropyl | Strong Cation | 0.18-0.25 | 4-13 |

| DEAE Sepharose | Diethylaminoethyl | Weak Anion | 0.11-0.16 | 2-9 |

| CM Sepharose | Carboxymethyl | Weak Cation | 0.09-0.13 | 6-10 |

Data compiled from multiple sources.

Table 3: Properties of Sepharose-Based Size-Exclusion Media

| Resin Type | Agarose Content | Particle Size Range (µm) | Fractionation Range (Globular Proteins, kDa) |

| Sepharose 2B | 2% | 60-200 | 70 - 40,000 |

| Sepharose 4B | 4% | 45-165 | 60 - 20,000 |

| Sepharose 6B | 6% | 45-165 | 10 - 4,000 |

| Sepharose 4 Fast Flow | 4% | 45-165 | 20 - 8,000 |

| Sepharose 6 Fast Flow | 6% | 45-165 | 5 - 5,000 |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for common applications of Sepharose beads in research and bioprocessing.

Immunoprecipitation using Protein A/G Sepharose

Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. Protein A or Protein G, which have high affinity for the Fc region of many antibodies, are covalently coupled to Sepharose beads to facilitate the capture of the antibody-protein complex.

Materials:

-

Cell lysate

-

Primary antibody specific for the protein of interest

-

Protein A or Protein G Sepharose beads (as a 50% slurry in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer)

-

Wash Buffer (e.g., ice-cold PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Microcentrifuge tubes

-

Rotating mixer

Methodology:

-

Bead Preparation:

-

Resuspend the Protein A/G Sepharose bead slurry by gentle vortexing.

-

Transfer the required amount of slurry to a new microcentrifuge tube.

-

Wash the beads twice with 1 mL of ice-cold PBS. Centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant after each wash.

-

Resuspend the washed beads in PBS to the original 50% slurry concentration.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20-30 µL of the prepared 50% Protein A/G Sepharose slurry to 500 µg - 1 mg of cell lysate.

-

Incubate on a rotating mixer for 1 hour at 4°C.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the bead pellet. This step removes proteins that non-specifically bind to the Sepharose beads.

-

-

Immunoprecipitation:

-

Add the appropriate amount of primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

-

Incubate on a rotating mixer for 2 hours to overnight at 4°C.

-

Add 30-50 µL of the prepared 50% Protein A/G Sepharose slurry to the lysate-antibody mixture.

-

Incubate on a rotating mixer for 1-2 hours at 4°C.

-

-

Washing:

-

Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.

-

Carefully aspirate and discard the supernatant.

-

Add 1 mL of ice-cold Wash Buffer to the beads.

-

Gently resuspend the beads and incubate on a rotating mixer for 5 minutes at 4°C.

-

Repeat the centrifugation and wash steps two more times for a total of three washes.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add 50-100 µL of Elution Buffer to the bead pellet.

-

Vortex gently and incubate at room temperature for 5-10 minutes.

-

Centrifuge at maximum speed for 1 minute at 4°C.

-

Carefully transfer the supernatant, which contains the purified protein, to a new tube containing 10-15 µL of Neutralization Buffer.

-

-

Sample Analysis:

-

The eluted protein is now ready for downstream analysis, such as SDS-PAGE and Western blotting.

-

Multi-Step Protein Purification Workflow

A common strategy for achieving high purity of a target protein involves a multi-step purification process, often employing different types of Sepharose-based chromatography. A typical workflow includes a capture step, an intermediate purification step, and a final polishing step.

Example Workflow: Purification of a Recombinant Protein

-

Capture Step: Affinity Chromatography (e.g., IMAC with Ni-NTA Sepharose)

-

Objective: To rapidly isolate and concentrate the target protein from the crude lysate.

-

Methodology:

-

Equilibrate a Ni-NTA Sepharose column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Load the clarified cell lysate containing the His-tagged protein onto the column.

-

Wash the column with the binding buffer to remove unbound proteins.

-

Elute the target protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

-

-

Intermediate Purification Step: Ion-Exchange Chromatography (e.g., Q Sepharose)

-

Objective: To remove remaining protein impurities with different charge properties.

-

Methodology:

-

The eluate from the affinity step is buffer-exchanged into a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

The sample is loaded onto a Q Sepharose column equilibrated with the binding buffer.

-

The column is washed with the binding buffer.

-

A linear salt gradient (e.g., 0-1 M NaCl in the binding buffer) is applied to elute the bound proteins based on their charge. Fractions are collected.

-

-

-

Polishing Step: Size-Exclusion Chromatography (e.g., Sephacryl S-200)

-

Objective: To remove aggregates and other impurities of different sizes, and for buffer exchange into the final formulation buffer.

-

Methodology:

-

The fractions from the ion-exchange step containing the target protein are pooled and concentrated.

-

The concentrated sample is loaded onto a size-exclusion column (e.g., Sephacryl S-200, a related agarose-based medium) equilibrated with the final buffer (e.g., PBS).

-

The protein is eluted isocratically, and fractions corresponding to the monomeric target protein are collected.

-

-

Visualizations of Workflows and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships involving Sepharose beads.

Caption: Workflow for Immunoprecipitation using Protein A/G Sepharose beads.

References

A Deep Dive into Sepharose Resins: A Technical Guide for Separation Sciences

For Researchers, Scientists, and Drug Development Professionals

Sepharose, a bead-formed, cross-linked agarose resin, stands as a cornerstone in the purification of biomolecules. Its versatility, robustness, and wide range of available modifications make it an indispensable tool in academic research and the biopharmaceutical industry. This technical guide provides an in-depth exploration of the different types of Sepharose resins, their underlying principles, and practical guidance on their application.

The Core of Sepharose: The Agarose Matrix

Sepharose is a trade name for a cross-linked, beaded form of agarose, a natural polysaccharide polymer extracted from seaweed.[1][2][3] The inherent properties of the agarose matrix, such as its hydrophilicity, low non-specific binding, and porous nature, make it an excellent scaffold for various chromatography applications.[1] The key characteristics of the agarose matrix can be modulated by altering the agarose concentration and the degree of cross-linking.

-

Agarose Concentration: Typically available in 2%, 4%, and 6% concentrations, the agarose percentage determines the pore size of the beads.[3] A lower concentration results in larger pores, suitable for the separation of very large molecules and complexes, while a higher concentration leads to smaller pores, ideal for separating smaller biomolecules.

-

Cross-linking: Cross-linking the agarose polymers with agents like 2,3-dibromopropanol enhances the resin's physical and chemical stability. This modification, often denoted by "CL" (e.g., Sepharose CL-4B), allows for higher flow rates and resistance to a wider range of chemical conditions, including organic solvents and autoclaving.

Classification of Sepharose Resins

The true power of Sepharose lies in its functionalization, where specific chemical groups (ligands) are covalently attached to the agarose beads. This allows for the separation of biomolecules based on different physicochemical properties. The major types of Sepharose resins are classified based on their mode of action:

-

Ion Exchange (IEX) Chromatography: Separates molecules based on their net surface charge.

-

Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius).

-

Affinity Chromatography (AC): Separates molecules based on specific binding interactions.

-

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity.

-

Multimodal (Mixed-Mode) Chromatography: Utilizes a combination of interaction types for unique selectivity.

Quantitative Data Presentation

The selection of the appropriate Sepharose resin is critical for successful purification. The following tables summarize key quantitative data for various Sepharose products to facilitate comparison and selection.

Ion Exchange (IEX) Resins

IEX resins are characterized by their functional groups, which can be either strong or weak exchangers. Strong ion exchangers remain charged over a wide pH range, whereas the charge of weak ion exchangers is pH-dependent.

| Resin Name | Functional Group | Type | Mean Particle Size (d₅₀ᵥ) | Ionic Capacity (mmol/mL) | Dynamic Binding Capacity (mg/mL) | Operational pH Range |

| Q Sepharose Fast Flow | Quaternary Ammonium (Q) | Strong Anion | ~90 µm | 0.18 - 0.24 | ~42 (BSA) | 2 - 12 |

| Q Sepharose High Performance | Quaternary Ammonium (Q) | Strong Anion | ~34 µm | 0.14 - 0.20 | ~70 (BSA/HSA) | 2 - 12 |

| DEAE Sepharose Fast Flow | Diethylaminoethyl | Weak Anion | ~90 µm | 0.11 - 0.16 | ~110 (HSA) | 2 - 9 |

| SP Sepharose Fast Flow | Sulphopropyl (SP) | Strong Cation | ~90 µm | 0.18 - 0.25 | ~70 (RNase A) | 4 - 13 |

| SP Sepharose High Performance | Sulphopropyl (SP) | Strong Cation | ~34 µm | 0.15 - 0.20 | ~55 (Ribonuclease) | 4 - 13 |

| CM Sepharose Fast Flow | Carboxymethyl (CM) | Weak Cation | ~90 µm | 0.09 - 0.13 | ~50 (RNase A) | 4 - 13 |

Data compiled from various sources.

Size Exclusion (SEC) Resins

SEC resins are characterized by their fractionation range, which defines the molecular weight range of molecules that can be separated.

| Resin Name | Agarose Concentration | Mean Particle Size (d₅₀ᵥ) | Fractionation Range (Globular Proteins, Da) |

| Sepharose 6B | 6% | 45 - 165 µm | 10,000 - 4,000,000 |

| Sepharose 4B | 4% | 45 - 165 µm | 60,000 - 20,000,000 |

| Sepharose 2B | 2% | 60 - 200 µm | 70,000 - 40,000,000 |

| Sepharose CL-6B | 6% (Cross-linked) | 40 - 165 µm | 10,000 - 4,000,000 |

| Sepharose CL-4B | 4% (Cross-linked) | 45 - 165 µm | 60,000 - 20,000,000 |

| Sepharose CL-2B | 2% (Cross-linked) | 60 - 200 µm | 70,000 - 40,000,000 |

| Sepharose 6 Fast Flow | 6% (Cross-linked) | ~90 µm | 10,000 - 4,000,000 |

| Sepharose 4 Fast Flow | 4% (Cross-linked) | ~90 µm | 60,000 - 20,000,000 |

Data compiled from various sources.

Affinity (AC) and Hydrophobic Interaction (HIC) Resins

Binding capacity for these resins is highly dependent on the specific target molecule and experimental conditions.

| Resin Name | Ligand | Type | Mean Particle Size (d₅₀ᵥ) | Key Feature |

| Glutathione Sepharose 4B | Glutathione | AC | 45 - 165 µm | Purification of GST-tagged proteins |

| Ni Sepharose 6 Fast Flow | Nickel ions | AC (IMAC) | ~90 µm | Purification of His-tagged proteins |

| Protein A Sepharose 4 Fast Flow | Protein A | AC | ~90 µm | Purification of IgG |

| Phenyl Sepharose 6 Fast Flow | Phenyl | HIC | ~90 µm | High hydrophobicity |

| Phenyl Sepharose High Performance | Phenyl | HIC | ~34 µm | High resolution HIC |

| Butyl Sepharose 4 Fast Flow | Butyl | HIC | ~90 µm | Intermediate hydrophobicity |

| Octyl Sepharose 4 Fast Flow | Octyl | HIC | ~90 µm | Low hydrophobicity |

Data compiled from various sources.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for key chromatography techniques using Sepharose resins.

General Column Packing Protocol

Proper column packing is essential for optimal separation performance.

Methodology:

-

Preparation:

-

Bring the column, resin, and buffers to the temperature at which the chromatography will be performed.

-

Prepare a slurry of the Sepharose resin in the appropriate packing buffer (often 20% ethanol or a buffer with the same viscosity as the running buffer) to a concentration of 50-75% settled resin.

-

Degas the slurry under vacuum to remove dissolved air, which can cause bubbles in the packed bed.

-

-

Packing:

-

Mount the column vertically.

-

Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles. A glass rod can be used to guide the slurry down the column wall.

-

Fill the remainder of the column with packing buffer.

-

Connect the column to a pump and begin pumping the packing buffer through the column at the recommended flow rate for the specific resin and column dimensions.

-

Continue packing until the bed height is stable.

-

-

Finalization:

-

Stop the pump and close the column outlet.

-

Carefully position the top adapter onto the surface of the packed bed, ensuring no air is trapped between the adapter and the bed surface.

-

Equilibrate the column by washing with 2-5 column volumes of the starting/binding buffer before applying the sample.

-

Ion Exchange Chromatography (IEX)

This protocol provides a general framework for protein purification using either anion or cation exchange Sepharose resins.

Methodology:

-

Buffer Preparation:

-

Binding Buffer: A low ionic strength buffer at a pH where the target protein has a net charge opposite to that of the resin. For anion exchange (e.g., Q Sepharose), the pH should be above the protein's isoelectric point (pI). For cation exchange (e.g., SP Sepharose), the pH should be below the pI.

-

Elution Buffer: Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).

-

-

Sample Preparation:

-

Ensure the sample is clear by centrifugation or filtration.

-

Exchange the sample buffer with the Binding Buffer using dialysis or a desalting column.

-

-

Chromatography:

-

Equilibration: Equilibrate the packed IEX column with 5-10 column volumes of Binding Buffer.

-

Sample Application: Load the prepared sample onto the column. Collect the flow-through fraction.

-

Wash: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound and weakly bound contaminants.

-

Elution: Elute the bound proteins by applying a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 10-20 column volumes) or by a step elution with a specific salt concentration.

-

Regeneration: Regenerate the column by washing with 2-3 column volumes of Elution Buffer, followed by re-equilibration with Binding Buffer.

-

Affinity Chromatography: GST-Tagged Protein Purification

This protocol details the purification of a Glutathione S-transferase (GST)-tagged protein using Glutathione Sepharose.

Methodology:

-

Buffer Preparation:

-

Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.3.

-

Elution Buffer: 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0.

-

-

Resin Preparation:

-

Transfer the required amount of Glutathione Sepharose slurry to a column.

-

Wash the resin with 10 column volumes of PBS to remove the storage solution (typically 20% ethanol).

-

-

Sample Preparation:

-

Prepare a clarified cell lysate containing the GST-tagged protein.

-

-

Chromatography (Batch or Column):

-

Binding: Apply the clarified lysate to the equilibrated resin. If using batch purification, incubate the lysate with the resin for 30 minutes at room temperature with gentle agitation.

-

Wash: Wash the resin extensively with Binding/Wash Buffer (e.g., 3 x 10 bed volumes) to remove all non-specifically bound proteins.

-

Elution: Add Elution Buffer to the resin. For batch purification, incubate for 10 minutes before collecting the supernatant. For column chromatography, apply the Elution Buffer and collect the eluate in fractions. Repeat the elution step 2-3 times for complete recovery.

-

Size Exclusion Chromatography (SEC)

This protocol describes the separation of proteins based on size using a Sepharose SEC resin.

Methodology:

-

Buffer and Column Preparation:

-

Prepare the running buffer, which should be compatible with the protein's stability. It is recommended to include ~0.15 M NaCl to prevent non-specific ionic interactions.

-

Filter and degas the buffer before use.

-

Pack the appropriate Sepharose SEC column and equilibrate with at least 2 column volumes of running buffer.

-

-

Sample Preparation:

-

The sample must be clear and free of precipitates. Centrifuge (e.g., 10,000 x g for 15 minutes) and filter (0.22 µm or 0.45 µm) the sample immediately before application.

-

The sample volume should be small relative to the column volume (typically 0.5-2%) for optimal resolution.

-

-

Chromatography:

-

Sample Application: Carefully load the prepared sample onto the top of the column.

-

Elution: Start the flow of the running buffer. The separation occurs isocratically (with a constant buffer composition).

-

Fraction Collection: Collect fractions from the column outlet. The total volume required to elute all molecules is typically one column volume.

-

Larger molecules will elute first, followed by smaller molecules.

-

Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general procedure for protein purification using a Phenyl Sepharose resin.

Methodology:

-

Buffer Preparation:

-

Binding Buffer: A buffer (e.g., 20 mM sodium phosphate, pH 7.0) containing a high concentration of a non-denaturing salt (e.g., 1-2 M ammonium sulfate).

-

Elution Buffer: The same buffer as the binding buffer but without the high salt concentration.

-

-

Sample Preparation:

-

Clarify the sample by centrifugation or filtration.

-

Add salt to the sample to match the concentration in the Binding Buffer. This can be done by adding solid salt gradually or by adding a concentrated salt solution.

-

-

Chromatography:

-

Equilibration: Equilibrate the Phenyl Sepharose column with 5-10 column volumes of Binding Buffer.

-

Sample Application: Load the prepared sample onto the column.

-

Wash: Wash the column with Binding Buffer until the UV absorbance returns to baseline.

-

Elution: Elute the bound proteins by applying a decreasing linear salt gradient (e.g., 100-0% Binding Buffer over 10-20 column volumes). Proteins will elute in order of increasing hydrophobicity.

-

Regeneration: Wash the column with 3-5 column volumes of water, followed by a cleaning-in-place (CIP) procedure if necessary (e.g., with 1 M NaOH or 70% ethanol), and then re-equilibrate with Binding Buffer.

-

Conclusion

Sepharose resins offer a comprehensive and adaptable platform for the purification of a wide array of biomolecules. By understanding the fundamental properties of the agarose matrix and the principles behind the different functionalized resins, researchers can design and optimize robust and efficient purification strategies. The data and protocols provided in this guide serve as a foundation for selecting the appropriate Sepharose resin and implementing effective separation workflows to achieve high-purity biomolecules for research, diagnostics, and therapeutic applications.

References

Sepharose vs. Agarose: A Technical Guide to Chromatographic Resins

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioseparation and purification, the terms "Sepharose" and "agarose" are often used, sometimes interchangeably. However, a clear understanding of their relationship and distinct properties is crucial for the selection of the appropriate chromatographic medium to ensure optimal separation performance. This technical guide provides an in-depth exploration of the core differences, quantitative characteristics, and practical applications of Sepharose and agarose-based resins.

Fundamental Relationship: From Polysaccharide to High-Performance Resin

At its core, agarose is a natural linear polysaccharide extracted from certain species of red seaweed.[1][2] It is composed of repeating disaccharide units of D-galactose and 3,6-anhydro-L-galactopyranose.[1][3] This fundamental structure allows agarose to form a porous gel matrix when dissolved in water and cooled, making it a suitable support for various life science applications, including gel electrophoresis and chromatography.[4]

Sepharose , on the other hand, is a trade name for a cross-linked, beaded form of agarose. The name itself is a portmanteau of Se paration-Pha rmacia-Agarose , reflecting its origin and composition. The critical distinction lies in the manufacturing process where the natural agarose polysaccharide chains are cross-linked, typically with agents like 2,3-dibromopropanol, to create a more physically and chemically robust spherical bead. This cross-linking enhances the mechanical strength and thermal stability of the agarose matrix, allowing for higher flow rates and the use of a wider range of solvents and buffers compared to non-cross-linked agarose gels.

Therefore, while all Sepharose is a form of agarose, not all agarose is Sepharose. The term "agarose" can refer to the raw polysaccharide or to basic, non-cross-linked beaded forms, whereas "Sepharose" and similar trade names (e.g., Superflow, WorkBeads) denote highly cross-linked and performance-optimized agarose beads designed specifically for chromatography.

The Impact of Cross-linking and Agarose Concentration

The performance characteristics of agarose-based chromatography resins are primarily determined by two key parameters: the percentage of agarose and the degree of cross-linking.

-

Agarose Concentration: The concentration of agarose in the bead (commonly 2%, 4%, or 6%) dictates the pore size of the matrix. A higher agarose concentration results in a denser matrix with smaller pores, which is ideal for separating smaller biomolecules. Conversely, a lower agarose concentration creates larger pores, suitable for the purification of larger molecules and molecular complexes like viruses or plasmids.

-

Cross-linking: Cross-linking the agarose chains significantly enhances the rigidity and chemical resistance of the beads. This allows for higher pressure and flow rates during chromatography, which is particularly important for process-scale applications. Cross-linked agarose beads, such as the Sepharose CL (Cross-Linked) and Fast Flow (FF) series, are more resistant to a wider range of pH conditions and organic solvents.

The interplay between these two factors allows for the production of a wide array of agarose-based resins with tailored properties for specific separation needs.

Quantitative Comparison of Agarose and Sepharose Resins

The selection of an appropriate chromatography resin is a critical step in developing a purification strategy. The following tables summarize the key quantitative specifications of various agarose and Sepharose resins to facilitate a direct comparison.

| Resin Type | Agarose Content (%) | Average Particle Size (µm) | Exclusion Limit (Globular Proteins, Da) | Recommended Linear Flow Rate (cm/h) |

| Non-Cross-Linked | ||||

| Sepharose 2B | 2 | 60 - 200 | 7 x 10⁴ - 4 x 10⁷ | 10 |

| Sepharose 4B | 4 | 45 - 165 | 6 x 10⁴ - 2 x 10⁷ | 11.5 |

| Sepharose 6B | 6 | 45 - 165 | 1 x 10⁴ - 4 x 10⁶ | 14 |

| Cross-Linked | ||||

| Sepharose CL-2B | 2 | 60 - 200 | 7 x 10⁴ - 4 x 10⁷ | 15 |

| Sepharose CL-4B | 4 | 45 - 165 | 6 x 10⁴ - 2 x 10⁷ | 26 |

| Sepharose CL-6B | 6 | 45 - 165 | 1 x 10⁴ - 4 x 10⁶ | 30 |

| Sepharose 4 Fast Flow | 4 | 90 | ~3 x 10⁷ | 150 - 250 |

| Sepharose 6 Fast Flow | 6 | 90 | ~4 x 10⁶ | 250 - 400 |

Table 1: Comparison of key specifications for various Sepharose resins. Data compiled from multiple sources.

| Property | Non-Cross-Linked Agarose (e.g., Sepharose 2B, 4B, 6B) | Cross-Linked Agarose (e.g., Sepharose CL, Fast Flow) |

| pH Stability (Working Range) | 4 - 9 | 3 - 13 |

| Chemical Stability | Stable in commonly used aqueous buffers. | Stable in a wider range of aqueous buffers, organic solvents, and cleaning agents (e.g., 1 M NaOH). |

| Thermal Stability | Melts at approximately 40°C; cannot be autoclaved. | Can be autoclaved at 121°C. |

| Mechanical Strength | Lower; suitable for lower flow rates. | Higher; allows for higher flow rates and pressures. |

Table 2: Comparison of the chemical and physical stability of non-cross-linked and cross-linked agarose resins.

Experimental Protocols

The choice between different types of agarose-based resins is dictated by the specific application. Below are detailed methodologies for key experiments utilizing Sepharose resins.

Affinity Chromatography: Antibody Purification using Protein A Sepharose

This protocol outlines the purification of antibodies from serum or cell culture supernatant using Protein A Sepharose, which binds to the Fc region of IgG.

Materials:

-

Protein A Sepharose resin

-

Chromatography column

-

Binding/Wash Buffer: 0.02 M Sodium Phosphate, pH 7.0

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.7

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0

-

Sample (serum or cell culture supernatant) clarified by centrifugation or filtration (0.45 µm)

Methodology:

-

Column Packing:

-

Gently resuspend the Protein A Sepharose slurry.

-

Pour the desired volume of slurry into the column.

-

Allow the storage solution (typically 20% ethanol) to drain.

-

Wash the resin with 5-10 column volumes (CVs) of deionized water.

-

Equilibrate the column with 5-10 CVs of Binding/Wash Buffer.

-

-

Sample Application:

-

Dilute the clarified sample at least 1:1 with Binding/Wash Buffer to adjust the pH and ionic strength for optimal binding.

-

Apply the diluted sample to the equilibrated column at a low flow rate.

-

-

Washing:

-

Wash the column with 5-10 CVs of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound antibodies with 5 CVs of Elution Buffer.

-

Collect fractions into tubes containing Neutralization Buffer (approximately 100 µL per 1 mL of eluate) to immediately neutralize the low pH.

-

-

Regeneration:

-

Regenerate the column by washing with 5 CVs of Elution Buffer followed by at least 5 CVs of Binding/Wash Buffer. For long-term storage, wash with 20% ethanol.

-

Size Exclusion Chromatography (Gel Filtration) using Sepharose CL-6B

This protocol describes the separation of proteins based on their size using a pre-packed or self-packed Sepharose CL-6B column.

Materials:

-

Sepharose CL-6B resin

-

Chromatography column

-

Elution Buffer: Phosphate-buffered saline (PBS) or other suitable buffer with an ionic strength of at least 0.15 M to minimize ionic interactions.

-

Protein sample in a small volume of Elution Buffer

-

Calibration standards (proteins of known molecular weight)

Methodology:

-

Column Packing (for self-packed columns):

-

Prepare a slurry of Sepharose CL-6B in the Elution Buffer (approximately 75% settled resin to 25% buffer).

-

Degas the slurry.

-

Pour the slurry into the column in one continuous motion.

-

Connect the column to a pump and pack at a constant flow rate, slightly higher than the intended operational flow rate.

-

Equilibrate the packed column with at least 2 CVs of Elution Buffer.

-

-

Column Calibration (optional but recommended):

-

Apply a mixture of protein standards to the column.

-

Monitor the elution profile by UV absorbance (280 nm).

-

Determine the elution volume (Ve) for each standard.

-

Plot a calibration curve of log(Molecular Weight) vs. Ve/Vo (where Vo is the void volume).

-

-

Sample Application:

-

Apply the protein sample to the top of the column. The sample volume should be small (typically 1-2% of the total column volume) for optimal resolution.

-

-

Elution:

-

Elute the sample with the Elution Buffer at a constant flow rate.

-

Collect fractions and monitor the protein concentration by UV absorbance.

-

-

Data Analysis:

-

Determine the elution volume of the protein(s) of interest.

-

Estimate the molecular weight of the unknown protein(s) by comparing their elution volume to the calibration curve.

-

Visualizing Workflows and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes and relationships.

References

The Core Principles of Size Exclusion Chromatography Utilizing Sepharose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of size exclusion chromatography (SEC) with a specific focus on the use of Sepharose as a stationary phase. Sepharose, a beaded form of agarose, is a widely utilized resin in biomolecule purification due to its biocompatibility, chemical stability, and porous nature, which is fundamental to the size-based separation mechanism of SEC.

The Fundamental Principle: Molecular Sieving

Size exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic radius as they pass through a column packed with a porous stationary phase.[1][2][3] The underlying principle is that of molecular sieving.[4][5] The Sepharose beads are permeated by a network of pores of a specific size distribution.

Larger molecules, which are unable to enter these pores, are excluded and thus travel through the interstitial volume of the column, eluting first. Smaller molecules can diffuse into the pores of the Sepharose beads, increasing their effective path length and causing them to elute later. Molecules of intermediate size will partially penetrate the pores, eluting at volumes between the large, excluded molecules and the small, fully included molecules. This differential elution based on size allows for the effective separation of biomolecules such as proteins, nucleic acids, and polysaccharides.

The separation process in SEC is isocratic, meaning the buffer composition remains constant throughout the run. Unlike other chromatography techniques such as ion-exchange or affinity chromatography, there is ideally no interaction between the analyte and the stationary phase.

Properties of Sepharose Media

Sepharose is available in different agarose concentrations and in both native and cross-linked (CL) forms. The agarose percentage (e.g., 2%, 4%, 6%) determines the pore size distribution and thus the fractionation range of the medium. Higher agarose concentrations result in smaller pores, which are suitable for separating smaller molecules. Cross-linking the agarose with agents like 2,3-dibromopropanol enhances the chemical and physical stability of the resin, allowing for higher flow rates and resistance to organic solvents.

Quantitative Data for Sepharose CL Media

The selection of the appropriate Sepharose medium is critical for achieving optimal separation. The following table summarizes the key properties of commonly used Sepharose CL media.

| Media | Agarose Content (%) | Particle Size (µm) | Fractionation Range (Globular Proteins, Da) |

| Sepharose CL-2B | 2 | 60 - 200 | 7 x 10⁴ - 4 x 10⁷ |

| Sepharose CL-4B | 4 | 45 - 165 | 6 x 10⁴ - 2 x 10⁷ |

| Sepharose CL-6B | 6 | 45 - 165 | 1 x 10⁴ - 4 x 10⁶ |

Data compiled from various sources.

Experimental Protocols

A successful SEC experiment relies on careful planning and execution of several key steps, from column packing to data analysis.

General Workflow

The overall workflow for a typical protein purification using Sepharose SEC involves a series of sequential steps.

Detailed Methodologies

The mobile phase in SEC should be designed to maintain the stability and solubility of the sample without interacting with the stationary phase.

-

Buffer System: A common choice is a phosphate or Tris buffer at a physiological pH (e.g., 50 mM sodium phosphate, pH 7.0).

-

Ionic Strength: It is recommended to include a salt, such as 150 mM NaCl, to prevent non-specific ionic interactions between the sample and the resin.

-

Additives: Detergents can be included for membrane proteins, and other additives may be used to maintain protein stability.

-

Preparation: All buffers should be filtered through a 0.22 µm or 0.45 µm filter and thoroughly degassed to prevent air bubbles from entering the column.

A well-packed column is essential for achieving high-resolution separations. Both gravity flow and pump-assisted packing methods can be used.

Gravity Flow Packing Protocol:

-

Resin Preparation: Gently resuspend the Sepharose resin in its storage solution (typically 20% ethanol).

-

Washing: Allow the resin to settle and decant the supernatant. Wash the resin with several volumes of the chosen running buffer to remove the storage solution.

-

Slurry Preparation: Prepare a slurry of the resin in the running buffer, typically at a concentration of 50-75% (v/v). Ensure the slurry is well-mixed and free of air bubbles.

-

Column Setup: Mount the column vertically on a stand. Ensure the bottom outlet is closed. Add a small amount of buffer to the bottom of the column to wet the bottom frit.

-

Pouring the Slurry: Pour the resin slurry into the column in a single, continuous motion. A glass rod can be used to guide the slurry down the side of the column to minimize the introduction of air bubbles.

-

Packing: Once the slurry is in the column, open the bottom outlet and allow the buffer to drain, causing the resin to pack under gravity. Maintain a constant head of buffer above the settling bed.

-

Finalizing the Column: Once the bed height is stable, close the outlet. Carefully add the top adapter, ensuring no air is trapped between the adapter and the top of the resin bed.

Pump-Assisted Packing Protocol:

-

Follow Steps 1-4 of the Gravity Flow Protocol.

-

Pouring the Slurry: Pour the resin slurry into the column.

-

Connecting the Pump: Connect a pump to the top of the column.

-

Packing: Open the column outlet and start the pump at a flow rate slightly higher than the intended operational flow rate. Do not exceed the maximum pressure rating for the resin.

-

Bed Stabilization: Allow the pump to run until the bed height is constant. This may take several column volumes of buffer.

-

Finalizing the Column: Stop the pump, close the outlet, and carefully position the top adapter onto the surface of the packed bed.

Proper sample preparation is crucial to prevent column clogging and ensure optimal separation.

-

Clarification: The sample should be free of particulate matter. This can be achieved by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration.

-

Filtration: For most applications, filtering the sample through a 0.22 µm or 0.45 µm syringe filter is recommended.

-

Concentration: The sample should be sufficiently concentrated to allow for the application of a small volume relative to the column volume (typically 1-5% for high-resolution fractionation).

-

Buffer Compatibility: Ensure the sample is in a buffer that is compatible with the running buffer to avoid precipitation upon application to the column.

Data Analysis and Interpretation

The output of an SEC experiment is a chromatogram, which plots the detector response (e.g., UV absorbance at 280 nm for proteins) against the elution volume.

-

Void Volume (Vo): The elution volume of molecules that are completely excluded from the pores.

-

Total Volume (Vt): The elution volume of very small molecules that can access the entire pore volume.

-

Elution Volume (Ve): The volume at which a specific molecule elutes.

By running a set of molecular weight standards, a calibration curve can be generated by plotting the logarithm of the molecular weight against the elution volume. This curve can then be used to estimate the molecular weight of an unknown protein.

Troubleshooting

Common issues in Sepharose SEC and their potential solutions are summarized below.

| Issue | Potential Cause(s) | Recommended Action(s) |

| Poor Resolution | - Poorly packed column- Inappropriate resin choice- Sample volume too large- Flow rate too high | - Repack the column- Select a resin with a more suitable fractionation range- Reduce the sample volume- Decrease the flow rate |

| Peak Tailing | - Non-specific interactions with the resin- Poorly packed column | - Increase the ionic strength of the buffer- Repack the column |

| Peak Fronting | - Sample overload- High sample viscosity | - Reduce the sample concentration- Dilute the sample |

| High Backpressure | - Clogged column frit- Particulate matter in the sample- Resin compression | - Clean or replace the frit- Ensure proper sample clarification- Repack the column at a lower flow rate |

Information compiled from various sources.

References

The Dawn of a New Era in Biomolecule Purification: The Early Experiments and Discovery of Sepharose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Sepharose in the mid-1960s marked a pivotal moment in the history of biochemistry and the burgeoning field of biotechnology. This novel chromatography matrix, composed of beaded agarose, superseded earlier materials and paved the way for the efficient separation and purification of macromolecules, a cornerstone of modern drug development and life science research. This technical guide delves into the early experiments and discoveries that led to the development of Sepharose, providing a detailed look at the experimental protocols, quantitative data, and the logical progression of this groundbreaking innovation.

From Dextran to Agarose: The Genesis of Sepharose

The story of Sepharose begins with the pioneering work of Swedish biochemists Jerker Porath and Per Flodin. In 1959, they introduced the concept of gel filtration chromatography using cross-linked dextran beads, which they named Sephadex.[1] This method, which separated molecules based on size, was a significant advance. However, the dextran-based gels had limitations, particularly in their ability to fractionate very large molecules and their suitability for chemical modification required for other types of chromatography.

The search for a more versatile matrix led researchers to agarose, a polysaccharide extracted from seaweed. Stellan Hjertén, another key figure in the development of separation sciences, published a seminal paper in 1964 detailing a method for preparing spherical agarose beads suitable for chromatography.[1] This work laid the foundation for the development of Sepharose by the Swedish company Pharmacia, which launched the product in 1966. The key advantage of agarose was its macroporous structure, which allowed for the separation of much larger molecules than was possible with Sephadex.

Core Technical Specifications of Early Sepharose Products

The first commercially available Sepharose products were designated as Sepharose 2B, 4B, and 6B, with the number indicating the percentage of agarose in the beads. This concentration determined the porosity and, consequently, the fractionation range of the gel.

| Property | Sepharose 2B | Sepharose 4B | Sepharose 6B |

| Agarose Concentration (%) | 2 | 4 | 6 |

| Bead Size Range (wet, µm) | 60-200 | 45-165 | 40-190 |

| Fractionation Range (globular proteins, Da) | 70,000 - 40,000,000 | 60,000 - 20,000,000 | 10,000 - 4,000,000 |

| Fractionation Range (dextrans, Da) | 100,000 - 20,000,000 | 30,000 - 5,000,000 | 10,000 - 1,000,000 |

Key Experimental Protocols of the Era

The development and application of Sepharose involved several critical experimental procedures. Below are detailed methodologies for the preparation of agarose beads, as adapted from the early literature, and the now-famous cyanogen bromide (CNBr) activation method for affinity chromatography.

Preparation of Spherical Agarose Beads (Emulsification Method)

This protocol is a generalized representation of the methods described in the early 1960s for producing beaded agarose.

Materials:

-

Agarose powder

-

Toluene or other water-immiscible organic solvent

-

Sorbitan sesquioleate (or similar emulsifying agent)

-

Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0)

-

Electric stirrer with variable speed control

-

Heating mantle

-

Beakers and graduated cylinders

-

Sintered glass funnel

Procedure:

-

A solution of agarose in buffer (e.g., 2-6% w/v) is prepared by heating and stirring until the agarose is completely dissolved. The solution is then cooled to just above its gelling temperature (approximately 40-50°C).

-

A larger volume of the immiscible organic solvent, containing an emulsifying agent (e.g., 1-2% v/v), is placed in a beaker and heated to the same temperature as the agarose solution.

-

The warm agarose solution is added to the organic solvent while stirring vigorously with the electric stirrer. The stirring speed is critical for controlling the bead size.

-

The emulsion is then slowly cooled while maintaining a gentle stirring to prevent the forming beads from coalescing.

-

Once the mixture has cooled and the agarose beads have solidified, the stirring is stopped.

-

The beads are collected by filtration through a sintered glass funnel and washed extensively with the organic solvent to remove the emulsifying agent.

-

The beads are then washed with water to remove the organic solvent and stored in a buffered solution, often with a bacteriostatic agent.

Cyanogen Bromide (CNBr) Activation for Affinity Chromatography

The ability to covalently attach ligands to Sepharose was a major breakthrough, enabling the development of affinity chromatography. The method developed by Pedro Cuatrecasas and his colleagues in the late 1960s and early 1970s became the standard.

Materials:

-

Sepharose 4B or 6B

-

Cyanogen bromide (CNBr)

-

Sodium hydroxide (NaOH) solution

-

Buffer for coupling (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Ligand to be coupled (e.g., an enzyme inhibitor or antibody)

-

Blocking agent (e.g., ethanolamine or glycine)

-

Sintered glass funnel

-

pH meter

Procedure:

-

Sepharose beads are washed with distilled water on a sintered glass funnel.

-

A solution of CNBr in water or an organic solvent like acetonitrile is prepared.

-

The washed Sepharose is suspended in a beaker with distilled water, and the pH is raised to approximately 11 with NaOH solution.

-

The CNBr solution is added to the stirred Sepharose suspension while maintaining the pH at 11 by the controlled addition of NaOH. This reaction is typically carried out in a fume hood due to the toxicity of CNBr.

-

After the reaction is complete (usually within 5-10 minutes), the activated Sepharose is quickly washed with a large volume of cold buffer (e.g., the coupling buffer) on a sintered glass funnel.

-

The washed, activated Sepharose is immediately transferred to a solution of the ligand in the coupling buffer.

-

The coupling reaction is allowed to proceed for several hours at 4°C or room temperature with gentle mixing.

-

After coupling, any remaining active groups on the Sepharose are blocked by incubating the beads with a solution of a small primary amine, such as ethanolamine or glycine.

-

The final affinity matrix is then washed extensively to remove non-covalently bound ligand and blocking agent.

Visualizing the Logic and Workflow

The development and application of Sepharose can be visualized as a logical progression and a series of experimental workflows.

References

The Chemistry of Cross-Linked Agarose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, properties, and applications of cross-linked agarose, a cornerstone matrix in bioseparations and drug development.

Introduction to Agarose and the Rationale for Cross-Linking

Agarose, a linear polysaccharide extracted from seaweed, is composed of repeating agarobiose units, which consist of alternating D-galactose and 3,6-anhydro-L-galactopyranose residues. In aqueous solutions, agarose chains form a thermo-reversible gel through the formation of helical structures and their subsequent aggregation, creating a porous three-dimensional network. This porous nature makes it an excellent matrix for size-based separation of biomolecules.

However, native agarose gels exhibit limited mechanical and chemical stability. They are prone to collapse under high flow rates and are unstable in the presence of certain organic solvents or at extreme pH values. To overcome these limitations, agarose is chemically cross-linked. This process introduces covalent bonds between the polysaccharide chains, reinforcing the gel structure. Cross-linking significantly enhances the rigidity, thermal stability, and chemical resistance of the agarose matrix, making it suitable for a wider range of applications, including high-performance liquid chromatography (HPLC) and industrial-scale bioprocessing.[1][2]

The Chemistry of Cross-Linking

The cross-linking of agarose involves the reaction of the hydroxyl groups on the polysaccharide backbone with bifunctional reagents. The choice of cross-linking agent and the reaction conditions determine the final properties of the agarose matrix.

Common Cross-Linking Agents and Their Reaction Mechanisms

Several reagents are commonly used to cross-link agarose, each with a distinct reaction mechanism.

2.1.1. Epichlorohydrin

Epichlorohydrin is a widely used cross-linking agent that reacts with the hydroxyl groups of agarose under alkaline conditions.[3][4] The reaction proceeds via a two-step mechanism:

-

Epoxide Ring Opening: Under basic conditions, a hydroxyl group from the agarose chain attacks the epoxide ring of epichlorohydrin.

-

Nucleophilic Substitution: The newly formed intermediate then reacts with another hydroxyl group on an adjacent agarose chain, displacing the chloride ion and forming a stable ether linkage.

This process results in the formation of glyceryl ether cross-links between the agarose polymers.

Caption: Epichlorohydrin cross-linking mechanism.

2.1.2. Divinyl Sulfone (DVS)

Divinyl sulfone is another effective cross-linking agent that reacts with the hydroxyl groups of agarose, as well as other nucleophilic groups like amines, phenols, and thiols.[5] The reaction involves the Michael addition of the hydroxyl groups to the vinyl groups of DVS under alkaline conditions (pH > 11). This forms stable thioether linkages.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ris.utwente.nl [ris.utwente.nl]

- 3. The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Divinyl Sulfone, a Useful Cross-linking Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Separation Scientist's Guide to Sepharose: An In-depth Technical Guide to Macromolecule Purification

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biopharmaceutical development and molecular research, the purification of macromolecules is a critical and often challenging step. Sepharose, a bead-formed, cross-linked agarose resin, has established itself as a cornerstone of modern chromatography for the separation of proteins, nucleic acids, and other large biomolecules.[1] Its versatility allows for its application in a wide array of chromatographic techniques, including size exclusion, ion exchange, affinity, and hydrophobic interaction chromatography. This guide provides a comprehensive technical overview of Sepharose-based chromatography, offering detailed methodologies and quantitative data to empower researchers in designing and optimizing their purification workflows.

Core Principles of Macromolecule Separation with Sepharose

Sepharose resins are composed of a porous matrix of spherical agarose beads.[2] The physical and chemical properties of these beads, such as their size, degree of cross-linking, and the functional groups attached to their surface, determine their application in different chromatographic techniques. The fundamental principle behind all forms of chromatography is the differential partitioning of sample components between a stationary phase (the Sepharose resin) and a mobile phase (the buffer).

Types of Sepharose Chromatography

The adaptability of the Sepharose matrix allows for its modification with various functional groups, enabling four primary modes of macromolecule separation:

-

Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius.[3] Larger molecules that cannot enter the pores of the Sepharose beads travel through the column more quickly and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.[2][3] This technique is ideal for separating molecules of significantly different sizes, for buffer exchange, and for desalting.

-

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The Sepharose matrix is functionalized with either positively charged groups (anion exchangers) or negatively charged groups (cation exchangers). Molecules with an opposite charge to the resin bind, while those with the same charge or no charge pass through. Bound molecules are then eluted by increasing the ionic strength or changing the pH of the mobile phase.

-

Affinity Chromatography (AC): AC is a highly specific technique that relies on the reversible binding interaction between a target molecule and a specific ligand immobilized on the Sepharose matrix. This allows for the purification of a single target molecule from a complex mixture with high purity in a single step. Examples of ligands include antibodies, antigens, and enzyme substrates.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. The Sepharose matrix is functionalized with hydrophobic ligands. At high salt concentrations, hydrophobic patches on the surface of proteins are exposed and bind to the hydrophobic ligands on the resin. Elution is achieved by decreasing the salt concentration of the mobile phase.

Quantitative Data on Sepharose Resins

The selection of the appropriate Sepharose resin is critical for successful macromolecule separation. The following tables summarize the key quantitative properties of various Sepharose resins to aid in this selection process.

Table 1: Properties of Sepharose and Sepharose CL Resins for Size Exclusion Chromatography

| Resin Type | Agarose Content (%) | Mean Particle Size (µm) | Fractionation Range (Globular Proteins, Da) |

| Sepharose 2B | 2 | 60 - 200 | 70,000 - 40,000,000 |

| Sepharose 4B | 4 | 45 - 165 | 60,000 - 20,000,000 |

| Sepharose 6B | 6 | 45 - 165 | 10,000 - 4,000,000 |

| Sepharose CL-2B | 2 | 60 - 200 | 70,000 - 40,000,000 |

| Sepharose CL-4B | 4 | 45 - 165 | 60,000 - 20,000,000 |

| Sepharose CL-6B | 6 | 40 - 165 | 10,000 - 1,000,000 |

Data compiled from multiple sources.

Table 2: Properties of Sepharose Fast Flow Resins for Ion Exchange Chromatography

| Resin Type | Functional Group | Type | Mean Particle Size (µm) | Ionic Capacity (mmol/mL) | Dynamic Binding Capacity (mg/mL) |

| Q Sepharose Fast Flow | Quaternary Ammonium (Q) | Strong Anion | ~90 | 0.18 - 0.24 | ~42 (BSA) |

| SP Sepharose Fast Flow | Sulfopropyl (SP) | Strong Cation | ~90 | 0.18 - 0.25 | ~70 (RNase A) |

| DEAE Sepharose Fast Flow | Diethylaminoethyl (DEAE) | Weak Anion | ~90 | 0.11 - 0.16 | Varies with pH |

| CM Sepharose Fast Flow | Carboxymethyl (CM) | Weak Cation | ~90 | 0.09 - 0.13 | Varies with pH |

| ANX Sepharose 4 Fast Flow (high sub) | Diethylaminopropyl | Weak Anion | ~90 | 0.16 - 0.20 | Varies with pH |

Data compiled from multiple sources.

Table 3: Properties of Sepharose High Performance Resins for Ion Exchange Chromatography

| Resin Type | Functional Group | Type | Mean Particle Size (µm) | Ionic Capacity (mmol/mL) | Dynamic Binding Capacity (mg/mL) |

| Q Sepharose High Performance | Quaternary Ammonium (Q) | Strong Anion | ~34 | 0.14 - 0.20 | ~70 (BSA/HSA) |

| SP Sepharose High Performance | Sulfopropyl (SP) | Strong Cation | ~34 | 0.15 - 0.20 | 50 - 100 |

Data compiled from multiple sources.

Table 4: Properties of Sepharose Resins for Affinity and Hydrophobic Interaction Chromatography

| Resin Type | Ligand | Application | Mean Particle Size (µm) |

| Protein A Sepharose Fast Flow | Protein A | Antibody Purification | ~90 |

| Phenyl Sepharose 6 Fast Flow | Phenyl | HIC | ~90 |

| Phenyl Sepharose High Performance | Phenyl | HIC | ~34 |

| Butyl Sepharose High Performance | Butyl | HIC | ~34 |

Data compiled from multiple sources.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of Sepharose in macromolecule separation.

General Chromatography Workflow

The fundamental workflow for most column chromatography applications using Sepharose resins can be broken down into five key stages: column packing, equilibration, sample application, elution, and regeneration.

References

Methodological & Application

Application Notes and Protocols for Packing a Sepharose Chromatography Column

Introduction

Sepharose, a bead-formed agarose-based gel filtration matrix, and its cross-linked derivatives (Sepharose CL) are widely used for the separation and purification of biomolecules.[1] Proper column packing is a critical determinant of the success of chromatographic separations, directly impacting resolution, yield, and reproducibility. An improperly packed column can lead to issues such as band broadening, peak tailing, and reduced separation efficiency.[2] These application notes provide a detailed protocol for packing Sepharose chromatography columns to achieve a homogenous and stable packed bed, ensuring optimal performance.

Core Principles of Column Packing

The primary objective of column packing is to create a uniformly dense bed that minimizes void volumes and channels. This is achieved by preparing a homogenous slurry of the Sepharose resin and introducing it into the column in a manner that prevents air bubbles and stratification. The subsequent consolidation of the bed, typically by flow, ensures a stable and efficient separation matrix.

Experimental Protocols

This section outlines the detailed methodology for packing a Sepharose chromatography column. The protocol is a synthesis of best practices derived from manufacturer guidelines and established laboratory procedures.

Materials

-

Sepharose or Sepharose CL resin

-

Empty chromatography column with adaptors

-

Packing reservoir (optional, but recommended for larger columns)

-

Chromatography pump (e.g., peristaltic or FPLC/HPLC pump)

-

Beakers or graduated cylinders

-

Glass rod

-

Vacuum flask and pump for degassing

-

Packing buffer (typically the equilibration buffer for the intended separation)

Protocol: Step-by-Step Column Packing

1. Preparation of the Sepharose Slurry

-

Resin Equilibration: Allow the Sepharose resin and all buffers to equilibrate to the temperature at which the chromatography will be performed.[5] This prevents the formation of air bubbles within the packed bed due to temperature changes.

-

Washing and Slurry Preparation: Sepharose resins are often supplied in a storage solution, such as 20% ethanol. Decant the storage solution and wash the resin with the packing buffer. Prepare a slurry with a resin-to-buffer ratio of approximately 75% settled resin to 25% buffer. For example, to prepare a slurry for a 5 ml bed volume, use approximately 6.7 ml of the 75% slurry. For some Sepharose types, like Fast Flow resins, a 50% slurry is recommended.

-

Degassing: Degas the slurry under vacuum for at least 30 minutes to remove dissolved air, which can otherwise form bubbles in the column.

2. Column Assembly and Preparation

-

Vertical Mounting: Mount the column vertically on a laboratory stand.

-

Bottom Frit/Adaptor: Ensure the bottom frit or net is clean and properly installed. Flush the end piece with buffer to eliminate any trapped air.

-

Initial Buffer Fill: Add a few centimeters of packing buffer to the bottom of the column to create a bubble-free foundation for the slurry.

3. Pouring the Slurry

-

Gentle Resuspension: Gently swirl the slurry to ensure a homogenous suspension immediately before pouring. Avoid using magnetic stirrers as they can damage the Sepharose beads.

-

Pouring Technique: Pour the slurry into the column in a single, continuous motion. To minimize the introduction of air bubbles, pour the slurry down a glass rod held against the inner wall of the column.

-

Topping with Buffer: Immediately after pouring the slurry, fill the remainder of the column and the packing reservoir (if used) with packing buffer.

4. Packing the Column by Flow

-

Connecting the Pump: Securely attach the top adaptor or packing reservoir to the column and connect it to the pump. Ensure no air is trapped in the tubing or under the adaptor.

-

Initiating Flow: Open the column outlet and start the pump at the recommended flow rate for the specific Sepharose media being used (refer to the data table below). It is crucial not to exceed the maximum pressure rating of the column or the resin.

-

Bed Consolidation: Allow the pump to run until the bed height becomes constant. This indicates that the bed is fully consolidated. This may take several column volumes of buffer passing through.

-

Marking the Bed Height: Once the bed is stable, stop the pump, close the column outlet, and mark the position of the top of the resin bed on the column.

5. Finalizing the Packed Column

-

Removing the Reservoir: If a packing reservoir was used, carefully remove it. Fill the column to the top with buffer, creating an upwardly convex meniscus.

-

Inserting the Top Adaptor: Carefully insert the top adaptor at an angle to avoid trapping air bubbles under the net. Slowly lower the adaptor until it is a few millimeters above the marked bed surface.

-

Final Adjustment: Secure the adaptor and then lower it a final 3 to 4 mm into the packed bed. Connect the column to the chromatography system.

-

Equilibration: Equilibrate the packed column with at least two to five column volumes of the starting buffer, or until the pH and conductivity of the eluent are stable and match the starting buffer.

Data Presentation

The following table summarizes key quantitative parameters for packing various types of Sepharose columns. These values are general recommendations and may need to be optimized for specific applications and column dimensions.

| Parameter | Sepharose 4B | Sepharose 6B | Sepharose CL-4B | Sepharose CL-6B | Q Sepharose Fast Flow |

| Slurry Concentration | 75% settled resin : 25% buffer | 75% settled resin : 25% buffer | 75% settled resin : 25% buffer | 75% settled resin : 25% buffer | 50% slurry |

| Packing Flow Velocity (Step 1) | 15 cm/h | 30 cm/h | 30 cm/h | 30 cm/h | 30 cm/h (low flow rate) |

| Packing Pressure (Step 2) | 0.18 bar (2.6 psi) | 0.25 bar (3.6 psi) | 0.25 bar (3.6 psi) | 0.45 bar (6.4 psi) | N/A (Flow Rate Based) |

| Operational Flow Rate | <70% of packing flow rate | <70% of packing flow rate | <70% of packing flow rate | <70% of packing flow rate | <70% of packing flow rate |

| Recommended Bed Height | ≥ 60 cm (for size exclusion) | ≥ 60 cm (for size exclusion) | ≥ 60 cm (for size exclusion) | ≥ 60 cm (for size exclusion) | 15 cm (typical) |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Sepharose column packing protocol.

Caption: Workflow for packing a Sepharose chromatography column.

Troubleshooting

-

Air Bubbles in the Bed: This is often caused by inadequate degassing of the slurry or buffers, or temperature fluctuations. If significant bubbles are present, the column should be repacked.

-

Cracks or Channels in the Bed: This can result from packing at too high a flow rate or pressure, or if the bed runs dry. Repacking is necessary.

-

Peak Tailing: This may indicate that the column is "underpacked". Repacking at a higher flow rate or pressure may resolve this.

-

High Back Pressure: This could be due to clogged frits, overly compressed resin, or a sample that is too viscous. Cleaning or replacing the frits, repacking the column, or sample clarification may be required.

Column Performance Testing

To verify the quality of the packed column, an efficiency test should be performed. This typically involves injecting a small volume of a non-binding substance (e.g., 2% v/v acetone) and calculating the number of theoretical plates per meter (N/m) and the peak asymmetry factor (As). For a well-packed Sepharose column, the theoretical plates per meter should be greater than 3000, and the peak asymmetry factor should be between 0.7 and 1.3.

References

Application Notes and Protocols for His-tagged Protein Purification using Ni-NTA Sepharose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant proteins tagged with a polyhistidine sequence (His-tag) are widely used in research and drug development due to the availability of a robust and efficient purification method: Immobilized Metal Affinity Chromatography (IMAC). Nickel-Nitrilotriacetic Acid (Ni-NTA) Sepharose is a widely used IMAC resin that exhibits high affinity and selectivity for His-tagged proteins.[1][2][3] The purification principle is based on the interaction between the imidazole side chains of the histidine residues in the His-tag and nickel ions (Ni²⁺) chelated to the NTA ligand, which is covalently bound to a Sepharose matrix.[4][5] This document provides detailed protocols for the purification of His-tagged proteins using Ni-NTA Sepharose under both native and denaturing conditions, along with key technical specifications and troubleshooting guidance.

Key Technical Data

For successful purification, it is crucial to consider the technical specifications of the Ni-NTA Sepharose resin and the recommended operational parameters.

| Parameter | Specification | Notes |

| Resin Matrix | Highly cross-linked 6% agarose beads | Provides a stable and porous support for protein binding. |

| Chelating Ligand | Nitrilotriacetic acid (NTA) | A tetradentate chelator that binds Ni²⁺ ions securely, minimizing ion leaching. |

| Metal Ion | Nickel (Ni²⁺) | Offers high affinity for histidine residues. Other divalent metal ions like cobalt (Co²⁺) can be used for altered selectivity. |

| Binding Capacity | 5–10 mg of His-tagged protein per mL of resin | This can vary depending on the specific protein's characteristics, such as size, structure, and accessibility of the His-tag. |